tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate CAS number 874831-60-4
tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate CAS number 874831-60-4
An In-depth Technical Guide to tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate (CAS: 874831-60-4)
Introduction: The Strategic Importance of a Bifunctional Linker
In the landscape of modern medicinal chemistry and drug development, the assembly of complex molecular architectures with precision and efficiency is paramount. Intermediates and building blocks that offer synthetic versatility are, therefore, invaluable assets. tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate , identified by its CAS number 874831-60-4 , represents a quintessential example of such a strategic tool. This molecule is not merely a chemical compound; it is a carefully designed bifunctional linker, engineered to bridge distinct molecular moieties.
Its structure is deceptively simple: a piperazine ring, a "privileged scaffold" in medicinal chemistry known for conferring favorable pharmacokinetic properties, is connected via a propyl chain to a primary amine.[1][2] This primary amine is strategically masked with a tert-butoxycarbonyl (Boc) protecting group. This design provides chemists with two orthogonal reactive handles: a nucleophilic secondary amine within the piperazine ring, ready for derivatization, and a protected primary amine that can be deprotected under specific acidic conditions for subsequent conjugation.[1] This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling, tailored for researchers, scientists, and drug development professionals who leverage such advanced intermediates.
Part 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical building block is the first step toward its effective utilization. The choice of solvents, reaction conditions, and purification strategies all depend on the physicochemical nature of the starting materials.
Chemical Identity
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IUPAC Name: tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate
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CAS Number: 874831-60-4[3]
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Synonyms: 1,1-Dimethylethyl N-[3-(1-piperazinyl)propyl]carbamate, (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER[4][5]
Structural Diagram
The molecule's structure is the foundation of its utility, featuring the key Boc-protected amine and the reactive piperazine ring.
Caption: General workflow for synthesis, purification, and QC.
Exemplary Synthesis Protocol
This protocol describes a representative method for synthesizing the title compound.
Objective: To synthesize tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate via N-alkylation of piperazine.
Materials:
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tert-Butyl N-(3-bromopropyl)carbamate
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Piperazine (anhydrous)
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Potassium carbonate (K₂CO₃)
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Acetonitrile (ACN), anhydrous
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Dichloromethane (DCM)
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Methanol (MeOH)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl N-(3-bromopropyl)carbamate (1.0 eq) in anhydrous acetonitrile.
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Addition of Reagents: Add potassium carbonate (2.5 eq) followed by anhydrous piperazine (4.0 eq). The large excess of piperazine is crucial to minimize the formation of the undesired bis-alkylated product. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction.
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Reaction: Heat the mixture to reflux (approx. 82°C) and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Quenching and Extraction: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Work-up: Redissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove excess piperazine and inorganic byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate as a liquid or semi-solid. Confirm identity and purity using ¹H NMR and Mass Spectrometry.
Part 3: Core Applications in Drug Discovery
The true value of tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate lies in its application as a versatile linker and scaffold in medicinal chemistry. [1][2]
Scaffold for Privileged Structures
The piperazine moiety is a well-established "privileged scaffold" in drug design, frequently found in agents targeting the central nervous system (CNS), infectious diseases, and cancer. [1][2]This compound provides a convenient entry point for incorporating this valuable motif. The secondary amine of the piperazine ring can be readily functionalized through various reactions:
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Reductive Amination: Reaction with aldehydes or ketones.
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N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides. [6]* Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents).
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Sulfonylation: Reaction with sulfonyl chlorides.
Linker for PROTACs and Molecular Glues
A prominent and cutting-edge application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [7]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. [7]This compound serves as an ideal linker to connect the target-binding ligand (warhead) to the E3 ligase-binding ligand. [4][8] The synthetic sequence typically involves:
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Coupling a "warhead" to the secondary amine of the piperazine ring.
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Deprotection of the Boc group using an acid like trifluoroacetic acid (TFA). [1]3. Coupling the newly freed primary amine to the E3 ligase ligand.
Caption: Role as a linker in PROTAC synthesis.
Recent research highlights its use in synthesizing PROTAC degraders, such as TrimTAC1, underscoring its relevance in developing novel therapeutic modalities. [4][8]
Part 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. While this compound is a valuable reagent, it is not benign and requires careful handling.
GHS Hazard Information
The compound is classified as an irritant and is harmful if ingested or comes into contact with skin. [9]
| Hazard Class | GHS Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [9] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | |
| Skin Irritation | H315 | Causes skin irritation | [9] |
| Eye Irritation | H319 | Causes serious eye irritation | [9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Respiratory Irritation | H335 | May cause respiratory irritation | [9]|
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10][11]* Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield. [11][12] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact. [11][12] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. [10]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [11]
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Storage and Stability
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Recommended Storage: Store in a tightly sealed container at 2-8°C. [5]* Conditions to Avoid: Keep away from strong oxidizing agents, strong acids, and sources of ignition. [10]The compound should be kept in a dry, dark place to prevent degradation.
References
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1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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tert-Butyl piperazin-1-ylcarbamate | C9H19N3O2 | CID 21701658. PubChem. [Link]
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Product Name : tert-Butyl (3-(piperazin-1-yl)propyl)carbamate. Pharmaffiliates. [Link]
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SAFETY DATA SHEET. [Link]
- WO2016149401A2 - Piperazine carbamates and methods of making and using same.
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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